3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
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Overview
Description
Starting Materials: The furan-thiophene intermediate and phenylsulfanyl chloride.
Reaction: Nucleophilic substitution reaction.
Conditions: Conducted in an organic solvent like dichloromethane at room temperature.
Formation of the Propanamide Moiety
Starting Materials: The phenylsulfanyl intermediate and 3-bromopropanamide.
Conditions: Typically performed in the presence of a base such as triethylamine at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Furan-Thiophene Intermediate
Starting Materials: 5-bromofuran-2-carbaldehyde and thiophene-3-boronic acid.
Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out in an organic solvent at room temperature.
Products: Oxidized derivatives of the phenylsulfanyl group, such as sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere at low temperatures.
Products: Reduced forms of the amide group, potentially leading to amines.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Typically performed in organic solvents at room temperature or slightly elevated temperatures.
Products: Substituted derivatives at the phenylsulfanyl or thiophene rings.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes due to its ability to interact with various biomolecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(9-11-23-16-4-2-1-3-5-16)19-12-15-6-7-17(21-15)14-8-10-22-13-14/h1-8,10,13H,9,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXMPJJXUXSDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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